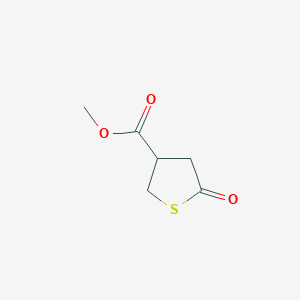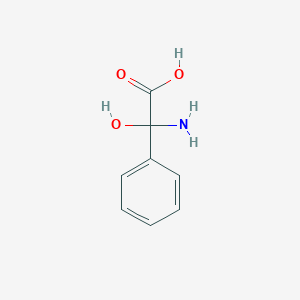
Amino(hydroxy)phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino(hydroxy)phenylacetic acid, commonly known as AHPPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific fields. AHPPA is a derivative of phenylalanine, an essential amino acid that is found in many proteins and is important for the synthesis of neurotransmitters.
Wirkmechanismus
The mechanism of action of AHPPA is not fully understood, but it is believed to work by scavenging free radicals and reducing oxidative stress in cells. AHPPA has also been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory molecules.
Biochemische Und Physiologische Effekte
AHPPA has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that AHPPA can protect cells from oxidative damage and reduce inflammation. Animal studies have also shown that AHPPA can improve cognitive function and reduce the symptoms of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
AHPPA has several advantages for use in lab experiments. It is a stable and non-toxic compound that can be easily synthesized in large quantities. However, one limitation is that the mechanism of action of AHPPA is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Zukünftige Richtungen
There are several future directions for research on AHPPA. One area of interest is in the development of new drugs and therapies based on its antioxidant and anti-inflammatory properties. Another area of research is in the study of its effects on cognitive function and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of AHPPA and its potential applications in various scientific fields.
Synthesemethoden
AHPPA can be synthesized through a multistep process that involves the reaction of phenylalanine with various reagents. One common method involves the use of nitrous acid, which converts the amino group of phenylalanine into a hydroxyl group. The resulting compound is then reacted with acetic anhydride to form AHPPA.
Wissenschaftliche Forschungsanwendungen
AHPPA has been extensively studied for its potential applications in various scientific fields. One area of research is in the development of new drugs and therapies. AHPPA has been shown to exhibit antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's.
Eigenschaften
CAS-Nummer |
188891-48-7 |
|---|---|
Produktname |
Amino(hydroxy)phenylacetic acid |
Molekularformel |
C8H9NO3 |
Molekulargewicht |
167.16 g/mol |
IUPAC-Name |
2-amino-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C8H9NO3/c9-8(12,7(10)11)6-4-2-1-3-5-6/h1-5,12H,9H2,(H,10,11) |
InChI-Schlüssel |
GEZVQLBTOKKPBO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)(N)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)O)(N)O |
Synonyme |
Benzeneacetic acid, alpha-amino-alpha-hydroxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



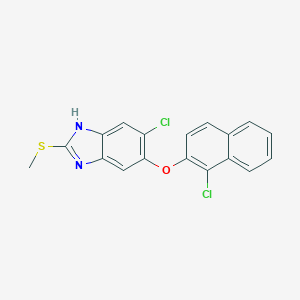
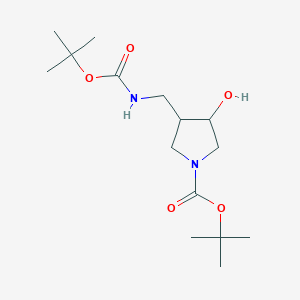
![1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine](/img/structure/B70775.png)
![1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene](/img/structure/B70777.png)
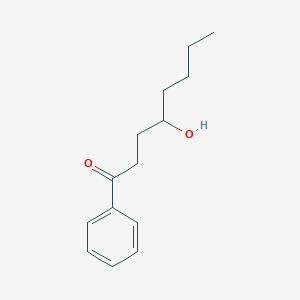
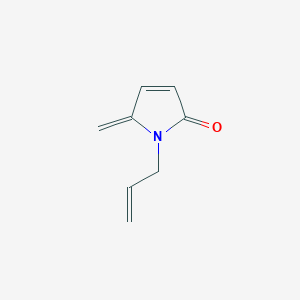
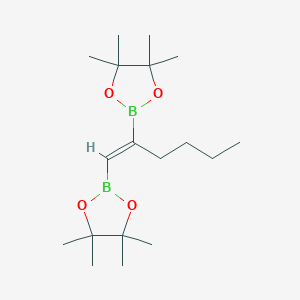
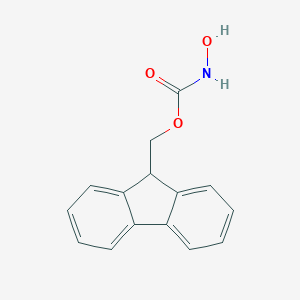

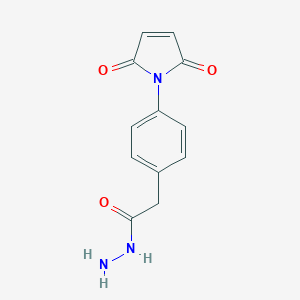
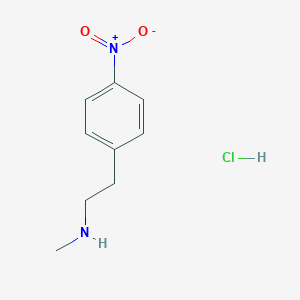
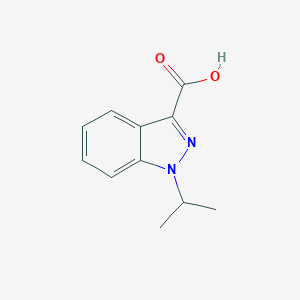
![trans-4-[4-(N-Ethyl-2-hydroxyethylamino)styryl]-1-methylpyridinium tetraphenylborate](/img/structure/B70795.png)
